molecular formula C13H13ClN2O B3990259 3-(2-chloro-6-methoxyphenyl)-5-methylpyridin-2-amine

3-(2-chloro-6-methoxyphenyl)-5-methylpyridin-2-amine

Cat. No.: B3990259
M. Wt: 248.71 g/mol
InChI Key: VXGNVXZDPYAGRV-UHFFFAOYSA-N
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Description

3-(2-chloro-6-methoxyphenyl)-5-methylpyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a methyl group on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-methoxyphenyl)-5-methylpyridin-2-amine typically involves the reaction of 2-chloro-6-methoxyphenylboronic acid with a suitable pyridine derivative under palladium-catalyzed Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-methoxyphenyl)-5-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-chloro-6-methoxyphenyl)-5-methylpyridin-2-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-methoxyphenyl)-5-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methoxyphenylboronic acid
  • 2-chloro-6-methoxyphenylboronic acid
  • 2-chloro-6-methoxyphenylboronic acid

Uniqueness

3-(2-chloro-6-methoxyphenyl)-5-methylpyridin-2-amine is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-chloro-6-methoxyphenyl)-5-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-8-6-9(13(15)16-7-8)12-10(14)4-3-5-11(12)17-2/h3-7H,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGNVXZDPYAGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C2=C(C=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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